6-Chloro-7-deazapurine-beta-D-riboside
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Overview
Description
6-Chloro-7-deazapurine-beta-D-riboside is a nucleoside derivative . It has been found to have antifungal activity .
Molecular Structure Analysis
The molecular structure of 6-Chloro-7-deazapurine-beta-D-riboside is composed of a 7-deazapurine ring attached to a ribose sugar . The 7-deazapurine ring contains a chlorine atom at the 6th position .Physical And Chemical Properties Analysis
6-Chloro-7-deazapurine-beta-D-riboside has a molecular weight of 285.68 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . Its solubility in DMSO is 100 mg/mL and in water is 4.35 mg/mL .Scientific Research Applications
Synthesis of Antiviral Agents
6-Chloro-7-deazapurine is used in the synthesis of the antiviral agent 7-deaza-2′-methyladenosine (7DMA). This compound has shown promising results against various viruses such as Zika (ZIKV), West Nile (WNV), and Ebola (EBOV). It was originally developed to target the RNA-dependent RNA polymerases (RdRp) of the hepatitis C virus (HCV) and has been used to study other Flaviviridae viruses .
Investigation of N-glycosylation
The compound is used in research to investigate the N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine. This research has led to a better understanding of the reaction conditions when working with weakly reactive nucleobases in the presence of Lewis acids .
Production of Tofacitinib
6-Chloro-7-deazapurine is used in the production of tofacitinib, a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis .
C-H Imidation of 7-Deazapurines
The compound is used in the C-H imidation of 7-deazapurines with N-imidyl peroxyesters. This reaction occurs regioselectively at position 8 in 7-deazapurines, leading to a series of 8-succinimido-, phtalimido-, or naphthalimido-7-deazapurine derivatives .
Antifungal Research
6-Chloro-7-deazapurine-β-D-riboside is used in antifungal research. It is used to study the effects of various compounds on fungal growth and development .
Inhibitor Research
This compound is used in inhibitor research. Many types of 7-deazapurine nucleosides have been reported as anticancer agents. Therefore, several synthetic approaches to diverse di-, tri-, or tetra-substituted 7-deazapurines have been reported .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Chloro-7-deazapurine-beta-D-riboside is fungi . This compound is a nucleoside derivative that exhibits antifungal activity .
Biochemical Pathways
Given its antifungal activity, it can be inferred that it interferes with essential biochemical pathways in fungi, leading to their inhibition or death .
Result of Action
The result of the action of 6-Chloro-7-deazapurine-beta-D-riboside is the inhibition or killing of fungi, as evidenced by its antifungal activity
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDOTZWMOKUCD-KCGFPETGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-deazapurine-beta-D-riboside |
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